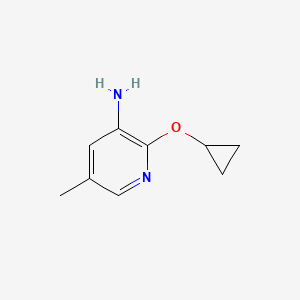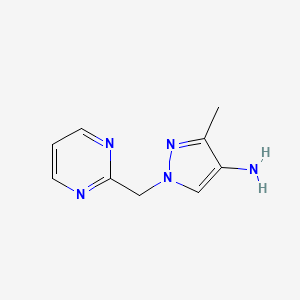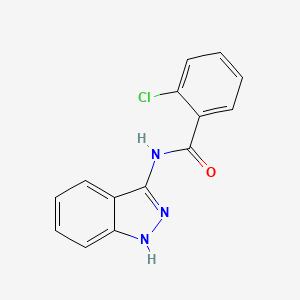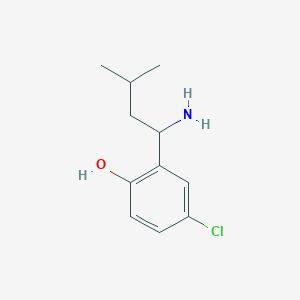![molecular formula C9H16N4 B13067803 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,11-Tetraazatricyclo[7400,2,6]tridec-5-ene is a complex heterocyclic compound characterized by its unique tricyclic structure containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene typically involves a Mannich-type one-pot reaction. This method starts with functionalized 1,4-dihydropyridines, primary amines, and formaldehyde. The reaction is carried out under reflux conditions in ethanol, yielding the desired compound in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene: A derivative with a methyl group at the 4-position.
3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene-8-selenone: A selenium-containing analog.
Uniqueness
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene is unique due to its specific tricyclic structure and the presence of four nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-6-ene |
InChI |
InChI=1S/C9H16N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
ZGZMIHFUMVLFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1N3CCNC3=NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)



![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)



![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
